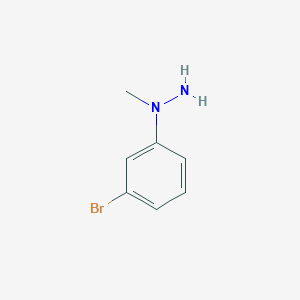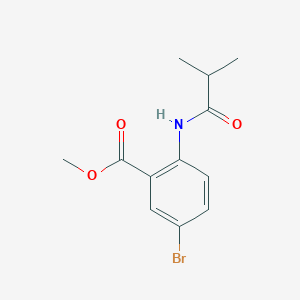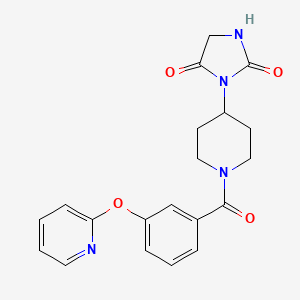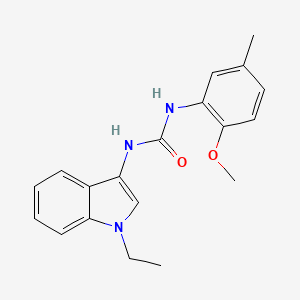
1-(3-溴苯基)-1-甲基肼
描述
The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance and odor .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability) .科学研究应用
Pharmacology: Anti-Arrhythmic Agent Characterization
1-(3-Bromophenyl)-1-methylhydrazine has been studied for its pharmacokinetic properties and metabolite identification, particularly in the context of cardiovascular diseases such as arrhythmias . The compound has been used to understand the absorption and metabolism in vivo, which is crucial for developing anti-arrhythmic agents.
Cancer Research: Anticancer Activity
In cancer research, derivatives of 1-(3-Bromophenyl)-1-methylhydrazine have been synthesized and tested for their anticancer activity. These studies involve molecular docking studies, ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicity prediction to evaluate the potential of these compounds as cancer therapeutics .
Chemical Synthesis: Building Block for Heterocyclic Compounds
This compound serves as a building block for synthesizing various heterocyclic compounds with potential biological activities. It’s used in the synthesis of β-ketoenol-pyrazole, which has been evaluated for antifungal behavior and could be a candidate for further antimicrobial studies .
Biochemistry: Metabolite Analysis
The metabolites of 1-(3-Bromophenyl)-1-methylhydrazine have been characterized using advanced techniques like UHPLC−Q−Orbitrap−MS. This analysis helps in understanding the biotransformation of the compound and its potential biochemical pathways .
Medicinal Chemistry: Antileishmanial and Antimalarial Evaluation
Hydrazine-coupled pyrazoles derived from 1-(3-Bromophenyl)-1-methylhydrazine have been evaluated for their antileishmanial and antimalarial activities. These studies are significant for discovering new treatments for neglected tropical diseases .
Toxicology: Safety and Efficacy Studies
The toxicological profile of 1-(3-Bromophenyl)-1-methylhydrazine and its derivatives is assessed to ensure safety and efficacy. This includes studying the compound’s metabolism and identifying any potential toxic metabolites .
Environmental Science: Impact Assessment
Research involving 1-(3-Bromophenyl)-1-methylhydrazine also extends to environmental science, where its impact on ecosystems and potential as an environmental contaminant is assessed. This is crucial for understanding the ecological risks associated with the compound .
Analytical Chemistry: Method Development
In analytical chemistry, 1-(3-Bromophenyl)-1-methylhydrazine is used in method development for the quantification and characterization of new compounds. Techniques like crystallography and DFT studies are employed to determine the structure and stability of synthesized molecules .
作用机制
Target of Action
Related compounds such as 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline are known to target the mitogen-activated protein kinase 10 .
Biochemical Pathways
For instance, 1-(3′-bromophenyl)-heliamine, an anti-arrhythmias agent, has been found to undergo phase-I metabolic pathways of demethylation, dehydrogenation, and epoxidation, and phase II pathways of glucuronide and sulfate metabolites .
Pharmacokinetics
The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .
安全和危害
未来方向
属性
IUPAC Name |
1-(3-bromophenyl)-1-methylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMZGCVPOYOYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-1-methylhydrazine | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873495.png)

![1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2873499.png)

![4-(Aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2873501.png)


![tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2873508.png)
![3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2873510.png)
![Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2873513.png)


![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2873516.png)